2-Nitroisonicotinoyl chloride CAS number search
2-Nitroisonicotinoyl chloride CAS number search
An In-Depth Technical Guide to 2-Nitroisonicotinoyl Chloride: Synthesis, Reactivity, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 2-Nitroisonicotinoyl chloride, a specialized and highly reactive chemical intermediate. While not a commercially cataloged compound with an assigned CAS number, its synthesis is feasible from its corresponding carboxylic acid. This document details a proposed synthetic pathway, explores its anticipated chemical reactivity, and discusses its potential applications as a versatile building block in medicinal chemistry and drug development. The guide also provides critical safety and handling protocols necessary for its safe use in a research environment.
Introduction and Structural Elucidation
2-Nitroisonicotinoyl chloride is a derivative of isonicotinic acid (pyridine-4-carboxylic acid). Its structure consists of a pyridine ring functionalized with a highly reactive acyl chloride group at the 4-position and a strongly electron-withdrawing nitro group at the 2-position.
The absence of a dedicated CAS number for this compound suggests it is a novel or specialized reagent, likely prepared on-demand for specific synthetic targets rather than being available as a stock chemical. The strategic placement of the nitro group significantly influences the electronic properties of the pyridine ring and the reactivity of the acyl chloride, making it a potentially valuable tool for creating complex molecular architectures in drug discovery.
The essential precursor for its synthesis is 2-Nitroisonicotinic acid (CAS No: 33225-74-0) [1][2].
| Compound Name | Structure | CAS Number | Molecular Formula | Molecular Weight |
| 2-Nitroisonicotinic acid | (Structure of precursor) | 33225-74-0 | C₆H₄N₂O₄ | 168.11 g/mol |
| 2-Nitroisonicotinoyl chloride | (Predicted Structure) | Not Assigned | C₆H₃ClN₂O₃ | 186.55 g/mol |
Proposed Synthesis of 2-Nitroisonicotinoyl Chloride
The most direct and established method for synthesizing an acyl chloride is the treatment of the corresponding carboxylic acid with a chlorinating agent.[3][4] The high reactivity of acyl chlorides means they are often prepared and used immediately in situ or with minimal purification.[4]
Rationale for Reagent Selection
Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are the reagents of choice for this transformation.[4]
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Thionyl Chloride (SOCl₂): Effective and widely used. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification as they can be easily removed under reduced pressure or with a gas trap.[5]
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Oxalyl Chloride ((COCl)₂): Often used for more sensitive substrates as the reaction can be run at lower temperatures. It requires a catalytic amount of N,N-dimethylformamide (DMF). The byproducts (CO, CO₂, HCl) are also gaseous.[4]
The introduction of substituents onto the pyridine ring after the formation of the highly reactive acyl chloride is generally not a good synthetic strategy.[6] Therefore, the synthesis must begin with the appropriately substituted precursor, 2-Nitroisonicotinic acid.
Experimental Protocol
This protocol describes the synthesis using thionyl chloride, a common and effective method.
Reaction: Conversion of 2-Nitroisonicotinic Acid to 2-Nitroisonicotinoyl Chloride
Caption: Proposed synthesis of 2-Nitroisonicotinoyl chloride.
Materials:
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2-Nitroisonicotinic acid (1.0 eq)
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Thionyl chloride (SOCl₂) (2.0 - 5.0 eq, excess)
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Anhydrous toluene or dichloromethane (DCM)
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Catalytic N,N-dimethylformamide (DMF) (optional, a few drops)
Procedure:
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Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a scrubber (containing NaOH solution to neutralize HCl and SO₂ gases). Ensure the system is under an inert atmosphere (e.g., Nitrogen or Argon).
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Charging the Flask: To the flask, add 2-Nitroisonicotinic acid (1.0 eq) and anhydrous toluene.
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Reagent Addition: Slowly add thionyl chloride (excess) to the stirred suspension at room temperature. A catalytic amount of DMF can be added to accelerate the reaction.
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Reaction: Heat the mixture to reflux (typically 80-110°C depending on the solvent) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution. The solid carboxylic acid should dissolve as it converts to the acyl chloride.
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Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure (rotary evaporation). It is crucial to use a vacuum pump protected by a cold trap and a base trap.
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Product: The resulting crude 2-Nitroisonicotinoyl chloride is often obtained as a solid or oil and is typically used immediately in the subsequent reaction step without further purification due to its moisture sensitivity.[4]
Chemical Properties and Reactivity
Predicted Physicochemical Properties
| Property | Predicted Value / Description | Justification |
| Physical State | White to yellow crystalline solid | Similar to isonicotinoyl chloride hydrochloride.[3] |
| Odor | Sharp, pungent, irritating | Characteristic of acyl chlorides.[3] |
| Moisture Sensitivity | Highly sensitive | Acyl chlorides readily hydrolyze in the presence of water back to the carboxylic acid.[3] |
| Solubility | Soluble in aprotic organic solvents (DCM, THF, Toluene). Reacts with protic solvents (water, alcohols). | General property of acyl chlorides. |
Reactivity Profile
The reactivity of 2-Nitroisonicotinoyl chloride is dominated by two key features:
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The Acyl Chloride Functional Group: This group is a powerful electrophile, making the carbonyl carbon highly susceptible to nucleophilic attack. It readily reacts with a wide range of nucleophiles, including amines, alcohols, and thiols, to form stable amides, esters, and thioesters, respectively.[7]
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The 2-Nitro Group: As a potent electron-withdrawing group, the nitro group further increases the electrophilicity of the carbonyl carbon by pulling electron density away from the pyridine ring.[7] This enhanced reactivity makes it a highly efficient acylating agent, likely enabling reactions to proceed under mild conditions. Aromatic nitro compounds are known to undergo nucleophilic substitution reactions.[8]
Applications in Medicinal Chemistry and Drug Development
Acyl chlorides are fundamental building blocks in organic synthesis. The unique structure of 2-Nitroisonicotinoyl chloride makes it a valuable reagent for generating novel chemical entities for drug discovery programs.
Synthesis of Amide Libraries
The most common application is in the synthesis of N-substituted amides. The reaction with primary or secondary amines is typically rapid and high-yielding, providing a straightforward method for creating diverse libraries of compounds for structure-activity relationship (SAR) studies.[7]
Caption: General scheme for amide synthesis.
Role of the Nitro-Pyridine Scaffold
The nitroaromatic motif is present in numerous bioactive molecules and approved drugs.[9] While associated with potential toxicity, the nitro group can also be a critical pharmacophore or a synthetic handle for further transformations.[10][11]
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Bioisostere: The nitro group can act as a bioisostere for other functional groups, influencing binding affinity and pharmacokinetic properties.
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Hydrogen Bonding: It can participate in hydrogen bonding interactions within a biological target.
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Synthetic Handle: The nitro group can be readily reduced to an amine, which can then be used for subsequent derivatization, providing a route to a different region of chemical space.[8]
Safety and Handling
As a Senior Application Scientist, it is imperative to stress that 2-Nitroisonicotinoyl chloride must be handled with extreme caution due to its predicted hazardous properties, which are a composite of both an acyl chloride and an aromatic nitro compound.
Principal Hazards
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Corrosive: Acyl chlorides cause severe skin burns and eye damage. Contact with moisture on skin or mucous membranes will generate HCl, leading to chemical burns.[3]
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Water Reactive: Reacts violently with water, releasing toxic and corrosive gases (HCl).
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Toxicity of Nitroaromatics: Aromatic nitro-compounds are toxic. They can be absorbed through the skin and may cause cyanosis (a condition where the blood's ability to carry oxygen is reduced) and anemia upon exposure.[12] Many are also considered mutagenic and/or carcinogenic.[10][13][14]
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Inhalation Hazard: Inhalation of vapors or dust is harmful and can cause severe irritation to the respiratory tract.
Handling and Personal Protective Equipment (PPE)
-
Fume Hood: All manipulations must be performed in a certified chemical fume hood.
-
Inert Atmosphere: Handle under an inert atmosphere (e.g., glovebox or Schlenk line) to prevent hydrolysis.
-
PPE:
-
Gloves: Wear heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton). A double-gloving strategy is recommended.
-
Eye Protection: Chemical safety goggles and a full-face shield are mandatory.
-
Lab Coat: A flame-resistant lab coat and closed-toe shoes are required.
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Storage and Disposal
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Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area, away from water, bases, alcohols, and oxidizing agents.
-
Disposal: Waste should be treated as highly hazardous. Quench residual material cautiously by slowly adding it to a stirred, cooled solution of sodium bicarbonate or another suitable base. Dispose of all waste in accordance with local, state, and federal regulations.
Conclusion
2-Nitroisonicotinoyl chloride represents a specialized, highly reactive building block with significant potential for accelerating drug discovery efforts. While its synthesis requires careful handling of hazardous materials, the protocol is straightforward and based on well-established chemical principles. Its enhanced reactivity, driven by the electron-withdrawing nitro group, makes it an efficient acylating agent for constructing diverse molecular libraries. Researchers and drug development professionals who can safely synthesize and utilize this reagent will gain a powerful tool for accessing novel chemical matter and exploring new avenues in medicinal chemistry.
References
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Eurasian Journal of Chemistry. (2023, April 26). Interaction of Isonicotinic Acid Hydrazide with Carboxylic Acid Anhydrides. [Link]
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Li, Y., et al. (2021). Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. RSC Advances, 11(26), 15875–15879. [Link]
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Study Material. (n.d.). Notes on Preparation and important reactions of nitro compounds, nitriles, isonitriles. [Link]
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